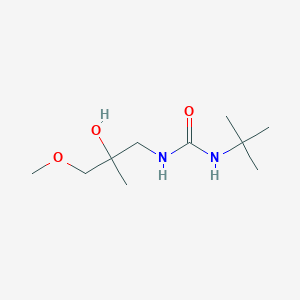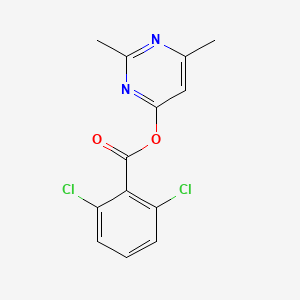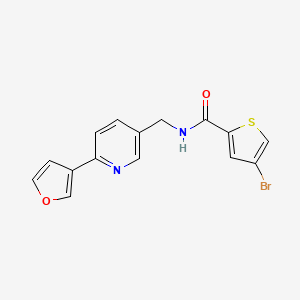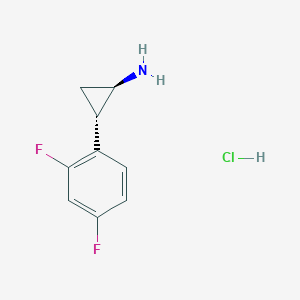
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring fused with an oxadiazole ring, which is further connected to an ethyl ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamine precursors with diketones under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).
Coupling of Pyrazine and Oxadiazole Rings: The pyrazine and oxadiazole rings are then coupled through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: Finally, the ethyl ester group is introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms or other substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted pyrazine compounds, and carboxylic acids.
科学研究应用
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
Ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)acetate can be compared with other similar compounds, such as:
Pyrazine Derivatives: Compounds with similar pyrazine rings but different substituents, which may exhibit different biological activities.
Oxadiazole Derivatives: Compounds with oxadiazole rings but different attached groups, which may have varying chemical reactivity and applications.
Ester Derivatives: Compounds with ester groups but different heterocyclic cores, which may differ in their stability and reactivity.
The uniqueness of this compound lies in its specific combination of pyrazine and oxadiazole rings, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-[(3-pyrazin-2-yl-1,2,4-oxadiazole-5-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-2-19-8(17)6-14-10(18)11-15-9(16-20-11)7-5-12-3-4-13-7/h3-5H,2,6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZHIFMTXVOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=NC(=NO1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
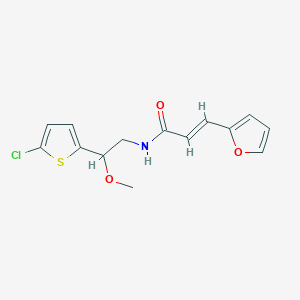
![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2512478.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2512482.png)
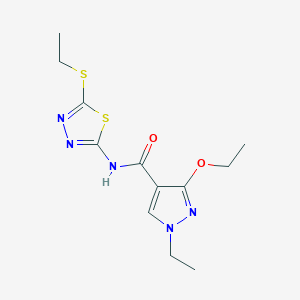
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2512486.png)
![4-methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2512487.png)
![N-[(4-chlorophenyl)(cyano)methyl]-5-methoxypentanamide](/img/structure/B2512488.png)
![(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2512489.png)
![3-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B2512492.png)
